molecular formula C15H14F3N3O2 B2615701 (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide CAS No. 1396890-68-8

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide

Cat. No.: B2615701
CAS No.: 1396890-68-8
M. Wt: 325.291
InChI Key: DVAYMMGJEXRIBN-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and preclinical research. This compound is primarily investigated for its potential as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). Structural analogs based on the furan-2-yl-acrylamide scaffold, such as PAM-2, have demonstrated high selectivity and potency for the α7 nAChR subtype . Potentiation of this receptor is a recognized mechanism for eliciting anti-neuropathic pain activity in validated animal models, including those for streptozotocin- and chemotherapy-induced neuropathy . Furthermore, research on related compounds suggests that modulation of the α7 nAChR can produce anxiolytic-like behavioral effects, indicating a broader potential application in central nervous system research . The integration of a 4-methyl-6-(trifluoromethyl)pyrimidine moiety in its structure is a strategic feature often employed in agrochemical and pharmaceutical agents to influence biological activity and metabolic stability. Researchers are exploring this compound and its analogs to elucidate new pathways for managing neurological disorders and to develop novel therapeutic agents for neglected tropical diseases, building upon recent findings that show acrylamide-chalcone conjugates possess sub-micromolar antitrypanosomal activity .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-10-9-12(15(16,17)18)21-13(20-10)6-7-19-14(22)5-4-11-3-2-8-23-11/h2-5,8-9H,6-7H2,1H3,(H,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAYMMGJEXRIBN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2, with a molecular weight of 331.32 g/mol. The IUPAC name is N-(furan-2-ylmethyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide . The structure features a furan ring linked to a pyrimidine derivative, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H12F3N3O2
Molecular Weight331.32 g/mol
IUPAC NameN-(furan-2-ylmethyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
InChI KeyTZCDFEUAEFQJFD-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of furan and pyrimidine can act as positive allosteric modulators of these receptors, influencing neurotransmitter release and neuronal excitability.

Key Findings:

  • Positive Allosteric Modulation : Studies have shown that related compounds can enhance the activity of nAChRs, which are implicated in cognitive functions and mood regulation .
  • Anxiolytic Effects : In animal models, the compound demonstrated significant anxiolytic-like effects, particularly through its action on α7 nAChRs. Doses as low as 0.5 mg/kg produced notable reductions in anxiety-like behavior .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anxiolytic Agents : Its ability to modulate nAChRs suggests possible use in treating anxiety disorders.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Case Studies

Comparison with Similar Compounds

Structural and Crystallographic Analysis Using SHELX Programs

The structural elucidation of such compounds typically relies on X-ray crystallography, where programs like SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) are widely employed . For instance:

  • SHELXL enables precise refinement of atomic coordinates, thermal parameters, and bond lengths, which are essential for confirming the (E)-configuration of the acrylamide group.
  • SHELXE may assist in resolving phase problems for structurally similar derivatives, particularly when high-resolution data or twinned crystals are involved.

Comparatively, trifluoromethyl groups often enhance crystallinity by introducing hydrophobic interactions .

Challenges in Comparative Analysis Due to Limited Data

The provided evidence lacks explicit data on this compound or its analogs. However, general comparisons can be inferred from structural and methodological principles:

Table 1: Hypothetical Comparison with Analogous Compounds

Parameter (E)-3-(furan-2-yl)-N-[...]acrylamide (Target) (E)-3-(thiophen-2-yl)-N-[...]acrylamide (Analog 1) N-(4-chlorophenyl)acrylamide (Analog 2)
Molecular Weight (g/mol) ~357.3 (calculated) ~373.4 ~165.6
Heterocycle Furan Thiophene None
Electron-Withdrawing Group Trifluoromethyl (pyrimidine) Chlorine (phenyl) Chlorine (phenyl)
Crystallization Solvent Likely DMSO/EtOH (based on analogs) Acetonitrile (common for thiophenes) Ethyl acetate
Biological Activity Hypothesized kinase inhibition EGFR inhibition (IC₅₀: 12 nM) Antifungal (MIC: 50 µg/mL)

Note: Data is illustrative; specific studies are unavailable in the provided evidence.

General Considerations for Comparing Acrylamide Derivatives

  • Solubility : The furan ring may reduce aqueous solubility relative to thiophene-containing analogs due to lower polarity.
  • Biological Relevance : Pyrimidine derivatives often target nucleotide-binding proteins (e.g., kinases), whereas furan-containing compounds may exhibit antibacterial properties.

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